Compound Description: This compound is structurally very similar to the target compound, differing only in the presence of a methoxy group at the 7-position of the quinoline ring, instead of a hydroxy group. It acts as a potent kinase inhibitor and has been studied for its antitumor properties. [, , ]
Relevance: This compound shares a nearly identical core structure with 4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide, including the quinoline ring, the carboxamide substituent, the phenoxy linker, and the chloro- and cyclopropylaminocarbonyl-substituted phenyl group. The only structural difference is the presence of a methoxy group at the 7-position instead of a hydroxy group in the target compound. [, , ]
Compound Description: This compound is a kinase inhibitor, similar to the target compound, but features a methylaminocarbonyl group instead of a cyclopropylaminocarbonyl group attached to the phenyl ring. []
Relevance: This compound is structurally related to 4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide, sharing the quinoline core, carboxamide, phenoxy linker, and chloro-substituted phenyl group. The key difference lies in the substitution on the phenyl ring, with a methylaminocarbonyl group replacing the cyclopropylaminocarbonyl group present in the target compound. []
Compound Description: Another kinase inhibitor related to the target compound, this molecule possesses an ethylaminocarbonyl group instead of a cyclopropylaminocarbonyl group on the phenyl ring. []
Relevance: This compound shares the same core structure with 4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide, encompassing the quinoline ring, the carboxamide, the phenoxy linker, and the chloro-substituted phenyl group. The main distinction is the presence of an ethylaminocarbonyl group on the phenyl ring, as opposed to the cyclopropylaminocarbonyl group present in the target compound. []
Compound Description: This compound is a potent kinase inhibitor with antitumor activity, closely resembling the target compound. The primary differences are the presence of a methoxy group at the N6 position of the quinoline ring and a methoxy group at the 7-position, instead of a hydroxy group. []
Relevance: This compound has a very similar structure to 4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide. It retains the quinoline ring, the phenoxy linker, the chloro- and cyclopropylaminocarbonyl-substituted phenyl group, and the carboxamide. The structural variations involve a methoxy group at the N6 position of the quinoline and a methoxy group at the 7-position, replacing the hydroxy group found in the target compound. []
Compound Description: This kinase inhibitor is related to the target compound, featuring an ethylaminocarbonyl group instead of a cyclopropylaminocarbonyl group on the phenyl ring. Additionally, it possesses a methoxy group at the N6 position of the quinoline ring and a methoxy group at the 7-position, instead of a hydroxy group. []
Relevance: This compound shares significant structural similarities with 4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide. It comprises the quinoline ring, the phenoxy linker, the chloro-substituted phenyl group, and the carboxamide. The variations involve the presence of an ethylaminocarbonyl group on the phenyl ring (instead of the target compound's cyclopropylaminocarbonyl group), a methoxy group at the N6 position of the quinoline ring, and a methoxy group at the 7-position, replacing the hydroxy group of the target compound. []
Source and Classification
Lenvatinib was initially developed by Eisai Co., Ltd. and received approval for clinical use in 2015. O-Demethyl Lenvatinib is synthesized as part of ongoing research to enhance the efficacy and reduce side effects of the parent compound. It falls under the classification of small molecule drugs, specifically within the category of targeted therapies.
Synthesis Analysis
The synthesis of O-Demethyl Lenvatinib involves several key steps that optimize yield and purity. The synthetic route typically begins with p-aminosalicylic acid as a precursor.
Methods and Technical Details
Initial Reaction: The synthesis starts with the reaction of p-aminosalicylic acid with dimethyl sulfate in an alkaline medium to introduce methyl groups.
Intermediate Formation: The resulting intermediate is subjected to a series of reactions involving dimethyl sulfoxide as a solvent, potassium carbonate as a base, and tetrabutylammonium bromide as a phase transfer catalyst.
Final Steps: The final product is obtained through purification processes including recrystallization from methanol, which enhances purity and yield.
Molecular Structure Analysis
Structure and Data
O-Demethyl Lenvatinib has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The chemical formula is C19H19N3O4, indicating the presence of nitrogen and oxygen atoms that are essential for its interaction with biological targets.
Key structural features include:
Multiple aromatic rings that enhance binding affinity to target receptors.
A unique arrangement of functional groups that dictate its pharmacokinetic properties.
Spectroscopic Data
The molecular structure can be elucidated using various spectroscopic techniques such as:
Nuclear Magnetic Resonance (NMR) spectroscopy
Infrared (IR) spectroscopy
Mass spectrometry
These techniques provide insights into the compound's purity and structural integrity.
Chemical Reactions Analysis
O-Demethyl Lenvatinib undergoes several chemical reactions that are critical for its synthesis and potential modifications.
Reactions and Technical Details
Methylation Reactions: The introduction of methyl groups is achieved through nucleophilic substitution reactions using dimethyl sulfate.
Dealkylation: The demethylation process can be facilitated by various reagents under controlled conditions, allowing for the selective removal of methyl groups.
Coupling Reactions: Coupling with other moieties can enhance its therapeutic profile, potentially leading to novel derivatives with improved efficacy.
These reactions are carefully monitored to ensure high yields and minimize by-products.
Mechanism of Action
The mechanism by which O-Demethyl Lenvatinib exerts its effects involves inhibition of specific receptor tyrosine kinases.
Process and Data
Target Engagement: O-Demethyl Lenvatinib binds to the ATP-binding site of vascular endothelial growth factor receptors and fibroblast growth factor receptors.
Signal Transduction Inhibition: This binding inhibits downstream signaling pathways responsible for tumor growth and angiogenesis.
Therapeutic Effects: By blocking these pathways, O-Demethyl Lenvatinib effectively reduces tumor proliferation and metastasis, contributing to its anticancer properties.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a white to off-white solid.
Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
Chemical Properties
Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
pH Sensitivity: The stability can vary significantly with changes in pH, necessitating careful formulation considerations.
Relevant data from studies indicate that maintaining optimal storage conditions can enhance the shelf-life and efficacy of O-Demethyl Lenvatinib formulations.
Applications
O-Demethyl Lenvatinib holds significant promise in scientific research, particularly in oncology.
Scientific Uses
Anticancer Research: Investigated as a potential treatment for various cancers due to its targeted action on key growth factor receptors.
Formulation Development: Used in developing novel drug delivery systems, such as nanoparticles that enhance bioavailability and reduce systemic toxicity.
Combination Therapies: Explored in combination with other therapeutic agents to improve treatment outcomes in resistant cancer types.
The ongoing research into O-Demethyl Lenvatinib highlights its potential role in advancing cancer therapy, aligning with current trends towards personalized medicine approaches in oncology.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.